Einecs 299-167-2

Description

Nomenclature and Registry Discrepancies Associated with EINECS 299-167-2

A close examination of major chemical registries reveals a stark conflict in the identity of the substance assigned EINECS number 299-167-2. This discrepancy is not a minor variation in nomenclature but a fundamental disagreement on the very structure of the molecule.

The primary conflict arises between the information provided by the European Chemicals Agency (ECHA) and the data housed in the PubChem database. According to the ECHA registration dossier, this compound, which is also linked to CAS number 94525-01-6, is identified as "Phenol, 4-nonyl-, branched and linear". This describes a mixture of alkylated phenolic compounds.

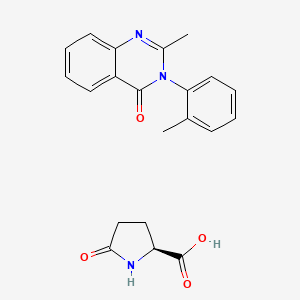

Conversely, PubChem's entry for compound CID 3086582 also lists this compound as an identifier. However, the structure provided is entirely different: (E)-2-(2-oxo-1-pyrrolidinyl)-N-[4-(3-phenyl-2-propenoyl)-2-quinazolinyl]benzamide. This is a complex heterocyclic molecule, a pyrrolidone-quinazolinone hybrid. Some sources, like ChemicalBook, also associate CAS 94525-01-6 with this complex structure, further muddying the waters. Adding to the confusion, other suppliers list CAS 94525-01-6 as Sodium Polyaspartate, a polymer. spectrumchemical.comthegoodscentscompany.comgreen-mountainchem.com

Interactive Table 1: Conflicting Registry Data for this compound

| Registry/Database | Associated Name | Chemical Class | CAS Number |

| ECHA | Phenol (B47542), 4-nonyl-, branched and linear | Alkylated Phenol | 94525-01-6 |

| PubChem (CID 3086582) | (E)-2-(2-oxo-1-pyrrolidinyl)-N-[4-(3-phenyl-2-propenoyl)-2-quinazolinyl]benzamide | Pyrrolidone-Quinazolinone Hybrid | Not explicitly linked to 94525-01-6 in this entry |

| The Good Scents Company | sodium polyaspartate | Polymer | 94525-01-6 |

This ambiguity has significant consequences. Researchers seeking to study "this compound" could inadvertently procure and investigate the wrong class of compound, rendering their findings irrelevant to their original hypothesis. For instance, a study on the endocrine-disrupting potential of alkylated phenols might be compromised if the procured substance is, in fact, the quinazolinone derivative. This lack of a clear, single identity hinders literature searches, complicates regulatory oversight, and poses a risk to the reproducibility of scientific experiments.

Comparative Analysis of Conflicting Chemical Registries (e.g., European Chemicals Agency and PubChem data)

Chemical Classification and Representative Structural Features of Proposed Entities

The two chemical structures attributed to this compound belong to fundamentally different classes of organic compounds, each with its own distinct structural and chemical properties.

As described by ECHA, this substance is a member of the alkylated phenol family. These compounds are characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring, which is, in turn, substituted with one or more alkyl chains.

Core Structure : A phenolic ring.

Key Substituent : A nonyl (nine-carbon) alkyl group at the para-position (position 4) relative to the hydroxyl group. The designation "branched and linear" indicates that the substance is a mixture of isomers where the nonyl group can be a straight chain or have various branching patterns.

Properties : The long alkyl chain imparts significant lipophilicity (fat-solubility) to the molecule, while the phenolic hydroxyl group provides a site for hydrogen bonding and gives the molecule weakly acidic properties. These compounds are widely used as precursors for detergents, as fuel additives, and in the production of polymers. rsc.org

Interactive Table 2: Structural Features of Alkylated Phenols

| Feature | Description |

| Functional Groups | Phenolic hydroxyl (-OH), Alkyl chain (C9H19) |

| Aromatic System | Benzene ring |

| Isomerism | Positional isomers of the alkyl group on the ring; structural isomers of the branched nonyl chain. |

| General Reactivity | Electrophilic aromatic substitution on the ring; reactions of the hydroxyl group (e.g., etherification, esterification). |

The structure found in PubChem is a significantly more complex, multi-ring system. It is a "hybrid" molecule, meaning it is synthesized by combining structural motifs from different classes of compounds. juniperpublishers.com

Core Structure : A quinazoline (B50416) ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine (B1678525) ring.

Key Substituents : This core is heavily substituted with several distinct functional groups:

A pyrrolidone ring attached at position 2 of the quinazoline.

A benzamide group, which itself is attached to a propenoyl-phenyl moiety.

Properties : This is a large, rigid structure with multiple aromatic and heterocyclic rings, as well as amide and ketone functionalities. Such complex molecules are often designed for specific biological activity, and their properties are governed by the intricate interplay of their various components.

Interactive Table 3: Structural Features of the Pyrrolidone-Quinazolinone Hybrid

| Feature | Description |

| Core Heterocycles | Quinazoline, Pyrrolidone |

| Functional Groups | Amide, Ketone, Alkene |

| Aromatic Systems | Benzene rings (multiple) |

| Potential Reactivity | Reactions at the amide linkages, addition reactions at the alkene, substitution on the aromatic rings. |

Structural and Chemical Characteristics of Alkylated Phenolic Compounds (as per ECHA Registration Dossier)

Overview of the Academic and Research Landscape Pertaining to this compound and Chemically Related Analogs

Given the identity crisis, the research landscape must be considered for both classes of compounds.

The study of alkylated phenols is extensive. rsc.org Research has heavily focused on their widespread industrial applications and, consequently, their environmental fate and toxicological profiles. hjkxyj.org.cn Many alkylated phenols are known endocrine disruptors, and a vast body of literature is dedicated to understanding their impact on ecosystems and human health. The synthesis of these compounds is a mature field, often involving Friedel-Crafts alkylation of phenols. rsc.org

In contrast, the research on quinazolinone derivatives and their hybrids is primarily situated within the field of medicinal chemistry. nih.govscielo.brnih.gov The quinazoline scaffold is considered a "privileged structure" because it is a common feature in many biologically active compounds and approved drugs, including anticancer agents. nih.govmdpi.com Research in this area focuses on designing and synthesizing novel quinazolinone hybrids to act as inhibitors of specific enzymes (like kinases) or as modulators of biological pathways for therapeutic purposes. juniperpublishers.comscielo.br The creation of such hybrid molecules is a modern strategy aimed at developing drugs with enhanced potency or novel mechanisms of action. juniperpublishers.comnih.gov

Properties

CAS No. |

93857-34-2 |

|---|---|

Molecular Formula |

C21H21N3O4 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2-methyl-3-(2-methylphenyl)quinazolin-4-one;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H14N2O.C5H7NO3/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;7-4-2-1-3(6-4)5(8)9/h3-10H,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

BQVVMXDBXGGUJI-HVDRVSQOSA-N |

Isomeric SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Einecs 299 167 2

Established Synthetic Routes to the Compound and its Structural Analogs

The synthesis of 4-hydrazino-2-methyl-6-(trifluoromethyl)pyrimidine and its analogs often commences with the construction of a pyrimidinone or pyrimidine-thione core, followed by functional group interconversion.

A primary and well-established route involves a condensation reaction to form the pyrimidine (B1678525) ring. For instance, the synthesis of the precursor 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (B1417168) is achieved by reacting ethyl trifluoroacetoacetate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) in an ethanol (B145695) solution, affording a high yield of 85.7%.

This pyrimidinol can then be converted to a variety of structural analogs. A common transformation is thionation, where the hydroxyl group is replaced by a sulfur atom using a reagent such as phosphorus pentasulfide (P₂S₅) in a solvent like refluxing toluene. An alternative to this is a two-step chlorination-thiolation sequence, which involves treating the pyrimidinone with phosphorus oxychloride (POCl₃) followed by sodium hydrosulfide (B80085) (NaSH), yielding the corresponding pyrimidine-thione in yields ranging from 54-62%.

A more direct approach involves the reaction of a 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (B1357393) intermediate with hydrazine (B178648) hydrate. The chloro-pyrimidine itself can be synthesized from the corresponding pyrimidinol by treatment with a chlorinating agent like phosphorus oxychloride.

Development of Novel Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient, convergent, and environmentally friendly synthetic methods for pyrimidine derivatives. These novel strategies often employ multicomponent reactions, advanced catalytic systems, and non-conventional energy sources.

A notable convergent synthesis for a related class of compounds, 2-(N′-benzylidenehydrazino)-4-trifluoromethyl-pyrimidines, involves a one-pot cyclocondensation reaction between N-guanidinobenzylimines and 4-alkoxyvinyl-trifluoromethyl ketones. sci-hub.box This method provides good to excellent yields and, in many cases, isolates the product as a single diastereoisomer. sci-hub.box Although this specific reaction produces a benzylidene-protected hydrazine, it represents a significant advancement over linear synthetic routes and could potentially be adapted for the direct synthesis of the target compound.

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times for the synthesis of pyrimidine-thiones from hours to minutes with comparable yields. rasayanjournal.co.in Furthermore, the use of propargylic alcohols as three-carbon building blocks in reactions with amidines, often mediated by a base like DBU, has been developed as a straightforward and efficient approach to structurally important triarylated pyrimidine derivatives. researchgate.net

The following table summarizes some novel synthetic approaches for pyrimidine derivatives:

| Strategy | Key Features | Example Reactants | Reference |

|---|---|---|---|

| Convergent One-Pot Cyclocondensation | High efficiency, good yields, single-step process | N-guanidinobenzylimines and 4-alkoxyvinyl-trifluoromethyl ketones | sci-hub.box |

| Microwave-Assisted Synthesis | Drastically reduced reaction times | Pyrimidinone and P₂S₅ for thionation | rasayanjournal.co.in |

| Multicomponent Reactions (MCRs) | High atom economy, diversity-oriented synthesis | Amidines, ketones, and a one-carbon source | organic-chemistry.org |

| Solid-Phase Synthesis | Amenable to library synthesis and automation | Resin-bound precursors | |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields | Various precursors for pyrimidine ring formation | bme.hu |

Mechanistic Investigations of Compound Formation and Derivatization Reactions

The formation of the pyrimidine ring in these syntheses proceeds through well-understood, yet often complex, reaction mechanisms. In the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine, the reaction is believed to initiate with a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

For the synthesis of trifluoromethylated pyrimidines from bromoenones and amidines, the proposed mechanism involves an aza-Michael addition, followed by intramolecular cyclization and then a dehydrohalogenation/dehydration sequence to yield the final product. mdpi.com The presence of the electron-withdrawing trifluoromethyl group has been shown to be crucial for achieving high selectivity and yields under mild conditions. mdpi.com

Mechanistic studies involving radical reactions have also been reported. For example, the trifluoromethylation of certain heterocyclic systems can proceed via a radical mechanism where a trifluoromethyl radical, generated from a suitable precursor, adds to the heterocyclic ring. beilstein-journals.org

Derivatization reactions, such as the conversion of a pyrimidinol to a pyrimidine-thione, follow standard functional group transformation pathways. The reaction with P₂S₅ is a classic thionation method, while the chlorination with POCl₃ followed by nucleophilic substitution with a hydrosulfide source provides an alternative route. The introduction of the hydrazino group at the 4-position is a nucleophilic aromatic substitution, where the rate and success of the reaction are highly dependent on the nature of the leaving group and the reaction conditions.

Catalytic Approaches in the Synthesis of Related Compounds

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pyrimidine derivatives is no exception. Various catalytic systems have been developed to improve efficiency, selectivity, and substrate scope.

Metal-based catalysts are widely employed. For instance:

Copper catalysts have been used in the cyclization of ketones with nitriles to form diversely functionalized pyrimidines. organic-chemistry.org They are also used in [4+2] annulation reactions of α,β-unsaturated ketoximes with activated nitriles. organic-chemistry.org

Palladium catalysts are crucial for cross-coupling reactions to introduce aryl or other substituents onto the pyrimidine ring.

Iridium-pincer complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Zinc chloride (ZnCl₂) can catalyze three-component coupling reactions to produce 4,5-disubstituted pyrimidines. organic-chemistry.org

Organocatalysis has also gained prominence. Ionic liquids, for example, can act as both the solvent and the catalyst in some pyrimidine syntheses, promoting greener reaction conditions. rasayanjournal.co.in

The following table provides examples of catalytic systems used in the synthesis of pyrimidine derivatives:

| Catalyst Type | Specific Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Metal-based | Copper | Cyclization, Annulation | organic-chemistry.org |

| Metal-based | Palladium | Cross-coupling | |

| Metal-based | Iridium | Multicomponent Synthesis | organic-chemistry.org |

| Metal-based | Zinc Chloride | Three-component Coupling | organic-chemistry.org |

| Organocatalyst | Ionic Liquids | General Pyrimidine Synthesis | rasayanjournal.co.in |

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.in For fluorinated pyrimidines, these considerations are particularly important.

Key green chemistry approaches include:

The use of alternative energy sources: Microwave irradiation and ultrasound have been shown to accelerate reactions, increase yields, and often lead to cleaner products. rasayanjournal.co.inbme.hu

Solvent-free reactions: Conducting reactions in the absence of a solvent, for example, using ball milling, can reduce waste and simplify product purification. rasayanjournal.co.in

Use of greener solvents: Water and ionic liquids are being explored as environmentally benign alternatives to volatile organic solvents. bme.hu

Catalysis: The use of catalysts, as discussed previously, reduces the need for stoichiometric reagents and often allows for milder reaction conditions.

Multicomponent reactions (MCRs): By combining three or more reactants in a single step, MCRs improve atom economy and reduce the number of synthetic steps and purification stages. organic-chemistry.org

These green strategies not only contribute to a more sustainable chemical industry but also often provide economic benefits through reduced energy consumption, shorter reaction times, and higher yields. rasayanjournal.co.in

Advanced Analytical Characterization and Methodological Development for Einecs 299 167 2

Development and Validation of High-Resolution Analytical Techniques

The accurate identification and characterization of EINECS 299-167-2 (Solvent Yellow 56) rely on a suite of advanced analytical techniques. These methods enable its separation from complex mixtures, elucidation of its structure, and sensitive detection.

Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for isolating Solvent Yellow 56 from other substances.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for the separation of azo dyes. A common approach involves using a C18 column with a gradient elution mobile phase. For instance, a method developed for related dyes used a mobile phase transitioning from a water/methanol mixture to 100% methanol, successfully separating components. dtic.mil For a broad range of dyes, a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) has proven effective, allowing for good resolution of analytes. upm.edu.my The selection of specific wavelengths in the visible spectrum for detection enhances the sensitivity for colored compounds like Solvent Yellow 56. upm.edu.my High-performance thin-layer chromatography (HPTLC) has also been explored as a powerful tool for separating and identifying dyestuffs from fiber extracts. ojp.gov

Gas Chromatography (GC): GC is well-suited for the analysis of semi-volatile compounds like Solvent Yellow 56. A typical GC-MS method employs a DB-5MS capillary column with helium as the carrier gas. diva-portal.org A programmed temperature gradient is used to achieve separation, for example, starting at 50°C and ramping up to 310°C. diva-portal.org This ensures that compounds with different boiling points are eluted from the column at different times, allowing for their individual detection by a mass spectrometer.

| Parameter | Specification | Reference |

|---|---|---|

| GC System | Agilent 7890A GC | diva-portal.org |

| Column | DB-5MS (30 m, 0.25 mm x 0.25 µm) | diva-portal.org |

| Carrier Gas | Helium at 1.25 mL/min | diva-portal.org |

| Injection Mode | Splitless (1 µL) | diva-portal.org |

| Temperature Program | Initial 50°C, hold 2.2 min; ramp 25°C/min to 180°C, hold 3 min; ramp 25°C/min to 310°C, hold 12 min | diva-portal.org |

Mass Spectrometric Approaches and Fragmentation Studies (e.g., LC-MS, GC-MS, HRMS)

Mass spectrometry (MS), particularly when coupled with chromatography, is a definitive tool for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, compounds separated by the GC are ionized, typically through electron ionization (EI). diva-portal.org The resulting charged fragments are separated by the mass spectrometer based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint. For aromatic amines, fragmentation often involves the loss of a hydrogen atom (M-1) or cleavage of alkyl groups. miamioh.edu For an azo dye like Solvent Yellow 56, characteristic fragmentation would involve the cleavage of the azo bond and the loss of ethyl groups from the N,N-diethylamino substituent.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing compounds that are not suitable for GC. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) systems, coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments. clinicaterapeutica.it Electrospray ionization (ESI) is a common soft ionization technique used in the LC-MS analysis of dyes, which keeps the parent molecule intact. clinicaterapeutica.it

Advanced Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared, UV-Visible, Raman Spectroscopy)

Spectroscopic methods provide detailed information about the molecular structure and functional groups of Solvent Yellow 56.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise structure of organic molecules. researchgate.net For Solvent Yellow 56, the ¹H NMR spectrum would show characteristic signals for the protons on the two different phenyl rings, as well as a triplet and quartet pattern for the ethyl groups. rsc.org The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule. rsc.org

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 6.7-8.0 | Multiplet |

| -CH₂- | ~3.4 | Quartet |

| -CH₃ | ~1.2 | Triplet |

| Carbons | Predicted δ (ppm) |

|---|---|

| Aromatic C | 110-155 |

| -CH₂- | ~45 |

| -CH₃ | ~12 |

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule. bas.bg The IR spectrum of Solvent Yellow 56 is expected to show characteristic absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching from the ethyl groups, C=C stretching within the aromatic rings, C-N stretching, and the N=N azo bond stretching. bas.bgwordpress.com FTIR analysis can be performed non-destructively, making it useful for analyzing dyes directly on materials. bas.bg

UV-Visible Spectroscopy: As a colored dye, Solvent Yellow 56 exhibits strong absorption in the UV-visible range. This absorption is due to the extensive system of conjugated pi electrons in the azo-benzene structure. The wavelength of maximum absorbance (λmax) is a key characteristic used in its quantification. For yellow dyes, this is typically in the 400-450 nm range. upm.edu.my

Raman Spectroscopy: This technique provides complementary vibrational information to IR spectroscopy and has been successfully used as a secondary identification tool in the forensic analysis of dyes. ojp.gov

Application of Hyphenated Analytical Techniques

The most powerful analytical approaches involve "hyphenated" techniques, which couple a separation method with a spectroscopic detection method.

GC-MS and LC-MS: As detailed previously, these are the cornerstones of modern organic analysis, providing both separation and definitive identification. diva-portal.orgclinicaterapeutica.it

LC-DAD (Diode Array Detector): Coupling HPLC with a DAD allows for the acquisition of a full UV-Vis spectrum for each point in the chromatogram. This is extremely useful for identifying and confirming the purity of dye peaks during separation. clinicaterapeutica.it

HPTLC-Raman: The combination of High-Performance Thin-Layer Chromatography with Raman spectroscopy allows for the separation of dye components on a plate, followed by in-situ structural analysis of the separated spots. ojp.gov

Establishment and Refinement of Standardized Analytical Protocols for Research Purposes

For research findings to be reliable and reproducible, standardized analytical protocols are essential. Organizations like the US Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) publish validated methods for chemical analysis. cdc.gov A standardized protocol for Solvent Yellow 56 would outline requirements for every stage of the analysis. cdc.gov

Key components of a standardized protocol include:

Method Validation: The process must be validated to ensure it is fit for purpose. acs.org This involves assessing parameters like accuracy, precision, selectivity, and robustness.

Quality Control (QC): Minimum QC requirements include an initial demonstration of laboratory capability and the routine analysis of blanks, standards, and spiked samples to monitor performance.

Calibration: A multi-point calibration curve is typically used for quantification, establishing the relationship between instrument response and analyte concentration.

Detection and Quantification Limits: The Limit of Detection (LOD) and Limit of Quantification (LOQ) must be experimentally determined to define the sensitivity of the method. bioline.org.br

| Parameter | Description | Reference |

|---|---|---|

| Linearity | The concentration range over which the instrument response is proportional to the analyte concentration. | bioline.org.br |

| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials (CRMs). | bioline.org.br |

| Precision | The degree of agreement among a series of individual measurements, expressed as relative standard deviation (RSD). | upm.edu.my |

| LOD | The lowest concentration of an analyte that can be reliably detected. | upm.edu.my |

| LOQ | The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy. | upm.edu.my |

Quantitative Analysis and Trace Detection Methodologies in Complex Matrices

Analyzing Solvent Yellow 56 in real-world samples, such as consumer products or environmental media, presents the challenge of separating it from a complex matrix.

Sample Preparation: The first step is to extract the dye from the sample matrix.

Solid-Phase Extraction (SPE): SPE is a common and effective cleanup technique. A sample extract is passed through a cartridge containing a solid sorbent that selectively retains either the analyte or the interfering matrix components. bioline.org.br This is highly effective for purifying dyes from food matrices. bioline.org.br

Liquid-Liquid Extraction: This classic technique uses two immiscible solvents to separate the analyte based on its relative solubility. For example, a pentane (B18724) extraction can be used to concentrate organic compounds from water samples. dtic.mil

QuEChERS: This method, standing for "Quick, Easy, Cheap, Effective, Rugged, and Safe," involves an extraction and cleanup step and is widely used for analyzing residues in complex matrices like food. mdpi.com

Quantitative Analysis: Once the sample is prepared, quantification is performed using a calibrated instrument. A significant challenge in complex matrices is the "matrix effect," where co-extracted components interfere with the analyte's signal. To overcome this, matrix-matched calibration (MMC) is often employed. mdpi.com In MMC, calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed, thereby compensating for signal suppression or enhancement. mdpi.com

Trace Detection: For detecting very low concentrations of Solvent Yellow 56, highly sensitive techniques are required.

Fluorescence Spectroscopy: This method can offer very low detection limits. A study on the related Solvent Yellow 124 in diesel oil achieved a limit of detection of 0.042 mg/L. researchgate.net

HPLC with UV-Vis/DAD: Modern HPLC systems can achieve low LODs and LOQs. For various food dyes, LODs in the range of 0.2 - 0.5 µg/mL (ppm) have been reported. upm.edu.mybioline.org.br

| Analyte/Technique | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Solvent Yellow 33 / HPLC | Water | 0.08 mg/L | dtic.mil |

| Solvent Yellow 124 / Fluorescence | Diesel Oil | 0.042 mg/L | researchgate.net |

| Quinoline Yellow / HPLC | Food Products | 0.357 µg/mL (ppm) | bioline.org.br |

| Sunset Yellow / HPLC | Food Products | 0.666 µg/mL (ppm) | bioline.org.br |

Table of Compound Names

| Common Name / Identifier | Systematic Name |

|---|---|

| This compound / Solvent Yellow 56 | N,N-diethyl-4-(phenylazo)aniline |

| Aniline | Benzenamine |

| N-Isopropylaniline | N-(1-methylethyl)benzenamine |

| Solvent Yellow 33 | 2-(2-Quinolyl)-1,3-indandione |

| Solvent Yellow 124 | N-ethyl-N-(2-(1-isobutoxyethoxy)ethyl)-4-(phenylazo)aniline |

| Methanol | Methanol |

| Acetonitrile | Acetonitrile |

| Helium | Helium |

Computational Chemistry and Theoretical Modeling of Einecs 299 167 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the electronic structure, providing a basis for understanding molecular stability, reactivity, and spectroscopic characteristics.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study molecular systems. Ab initio methods derive results directly from theoretical principles without including experimental data, while DFT calculates the electronic properties based on the molecule's electron density, offering a balance between accuracy and computational cost.

For isoxazole (B147169) derivatives, these calculations are applied to predict electronic properties and reactive sites. While specific ab initio or DFT studies focused exclusively on EINECS 299-167-2 are not prevalent in publicly accessible literature, the methodologies are standard for this class of compounds. DFT, for instance, can be used to optimize the molecular geometry, calculate the distribution of electron density, and determine the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are critical for predicting how the molecule will interact with other chemical species.

Publicly available databases provide computed physicochemical properties for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, which are derived from such theoretical models. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 255.63 g/mol | nih.gov |

| XLogP3 | 2.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 255.0098489 Da | nih.gov |

| Polar Surface Area | 63.3 Ų | nih.gov |

This table is interactive. Click on the headers to sort.

Computational chemistry is a powerful tool for mapping the synthetic routes of complex molecules. The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves several steps, including the condensation of a benzohydroxamoyl chloride derivative with methyl acetoacetate, followed by hydrolysis of the resulting ester. eurjchem.com

Theoretical modeling can simulate these reaction steps to:

Identify Intermediates: Determine the structure and stability of intermediate compounds formed during the reaction.

Calculate Transition State Geometries and Energies: The transition state is the highest energy point along the reaction coordinate. Modeling this state is key to understanding the reaction kinetics and the energy barrier that must be overcome.

Elucidate Reaction Mechanisms: By mapping the entire energy profile of the reaction, from reactants through transition states to products, chemists can confirm or predict the most likely mechanism.

For instance, quantum chemical calculations could be used to model the alkaline hydrolysis of the methyl ester precursor to the final carboxylic acid, providing insight into the energetics of the nucleophilic attack by the hydroxide (B78521) ion.

A significant application of quantum chemistry is the prediction of spectroscopic data from first principles. By calculating the energy differences between quantum states, it is possible to simulate spectra that can be compared directly with experimental results for structure verification.

For this compound, experimental spectroscopic data has been published. eurjchem.com Theoretical calculations using methods like DFT can predict these same properties.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated by determining the magnetic shielding around each nucleus within the optimized molecular structure.

Mass Spectrometry: While MS primarily measures the mass-to-charge ratio, theoretical calculations can help predict fragmentation patterns by analyzing bond strengths and the stability of potential fragment ions. eurjchem.com

Comparing the predicted spectra with experimental data allows for a rigorous validation of both the computational model and the synthesized chemical structure.

Table 2: Experimental Spectroscopic Data for this compound

| Spectrum Type | Peak Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.75 (s, 3H), 7.12 (t, 1H, J = 8.1 Hz), 7.31(d, 1H, J = 7.6 Hz), 7.43 (m, 1H), 12.91 (br s, 1H) | eurjchem.com |

| ¹³C NMR (300 MHz, CDCl₃) | δ (ppm): 13.2, 110.3, 114.0, 117.8, 125.0, 131.2, 135.0, 155.6, 159.5, 162.6, 175.4 | eurjchem.com |

| Mass Spectrometry (ES) | m/z: 256 [M+H]⁺ | eurjchem.com |

This table is interactive. Click on the headers to sort.

Modeling of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are invaluable for conformational analysis and studying how a molecule like this compound interacts with its environment, particularly with biological macromolecules like proteins.

While specific MD studies on this compound are not detailed in the literature, research on other isoxazole derivatives demonstrates the utility of this technique. mdpi.comtandfonline.comnih.gov For example, MD simulations have been used to understand the binding modes of isoxazole agonists with the Farnesoid X receptor (FXR). mdpi.comnih.gov These studies revealed that hydrophobic interactions with residues such as LEU287, MET290, and ALA291, as well as salt bridges and hydrogen bonds with residues like ARG331 and HIS447, are significant for protein-ligand binding. mdpi.comnih.gov

An MD simulation of this compound interacting with a target protein would involve:

Placing the molecule in a simulated physiological environment (e.g., a water box with ions).

Calculating the forces between all atoms.

Solving the classical equations of motion to simulate movement over nanoseconds or microseconds.

The resulting trajectory would reveal stable conformations of the molecule and the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) that stabilize its binding to a receptor.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics applies computational methods to solve chemical problems, often by analyzing large datasets. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. jksus.orgresearchgate.net These are regression or classification models that link the structural or physicochemical properties of compounds to their biological activities or physical properties. jksus.org

QSAR studies on isoxazole derivatives have been conducted to identify the structural features that are critical for their biological activity. mdpi.comtandfonline.comjksus.orgresearchgate.net These studies typically involve three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.comnih.gov

A 3D-QSAR study on isoxazole derivatives as FXR agonists illustrates this process. mdpi.comnih.gov Researchers developed statistically robust CoMFA and CoMSIA models based on a training set of compounds. The contour maps generated from these models highlighted that:

Hydrophobicity at certain positions is crucial for agonistic activity.

The presence of an electronegative group at other positions enhances activity.

These derived relationships allow for the rational design of new, more potent compounds. Although a specific QSAR model for this compound was not found, the established models for the isoxazole class demonstrate strong predictive ability, as shown by their statistical validation parameters.

Table 3: Statistical Parameters for a 3D-QSAR Model of Isoxazole Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Source |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.comnih.gov |

| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

These high correlation coefficients indicate that the models accurately capture the relationship between the 3D structural fields (steric, electrostatic, hydrophobic) and the biological activity of these compounds.

Application of Read-Across Methodologies for Chemical Assessment

Read-across is a data-gap filling technique that uses information from structurally similar source chemicals to predict the properties of a target chemical. This approach is particularly valuable when experimental data for the target substance, such as this compound, is limited. The underlying principle is that substances with similar chemical structures are likely to exhibit similar physicochemical and toxicological properties.

For this compound, a read-across assessment would leverage the extensive data available for other quinazolinone derivatives. The 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one component is structurally analogous to a wide range of quinazolinones that have been synthesized and tested for various biological activities. sci-hub.seresearchgate.net For instance, studies on various 2,3-disubstituted quinazolin-4(3H)-ones could provide insights into the potential metabolic pathways and biological interactions of the quinazolinone moiety in this compound. sci-hub.se

The process for a read-across assessment would involve:

Identification of a suitable analogue group: This would include quinazolinone derivatives with variations at the 2 and 3 positions.

Data compilation: Gathering existing experimental data for the analogue compounds.

Assessment of similarity: Evaluating the structural and electronic similarities between the analogues and this compound. The presence of the o-tolyl group, for example, introduces specific steric and electronic features that would need to be matched in the analogue selection.

Data gap filling: Predicting the properties of this compound based on the trends observed within the analogue group.

It is important to note that the 5-oxo-L-proline component would also need to be considered in a comprehensive read-across, potentially by examining data on other amino acid salts of organic molecules.

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into computational chemistry to accelerate and refine the prediction of chemical properties and behaviors. mdpi.comresearchgate.net These advanced computational techniques can identify complex patterns in large datasets, leading to the development of highly accurate predictive models.

Development of Predictive Models for Chemical Behaviors

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a prime example of the application of machine learning in chemical assessment. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

A notable example relevant to this compound is the development of 2D-QSAR models for a series of quinazolinonyl derivatives to predict their anticonvulsant activity. japer.in In one such study, researchers analyzed compounds with a quinazolinonyl ring substituted at position 3 with pyrazoline and isoxazoline (B3343090) moieties. japer.in The study utilized principal component regression to develop a model with a predictive r-squared (pred_r2) value of 0.6188, indicating a good predictive ability. japer.in The model highlighted the importance of specific electronic and topological features for the observed anticonvulsant activity. japer.in

Such a model, while not directly developed for this compound, demonstrates the feasibility of creating predictive tools for this class of compounds. A similar approach could be employed to build models that predict various endpoints for this compound by training on a dataset of structurally similar quinazolinone salts.

The following table summarizes the statistical parameters of a sample QSAR model for anticonvulsant activity of quinazolinonyl derivatives, illustrating the type of data generated in such studies.

| Statistical Parameter | Value | Reference |

|---|---|---|

| n (number of compounds) | 21 | japer.in |

| r² (coefficient of determination) | 0.6109 | japer.in |

| q² (cross-validated r²) | 0.5487 | japer.in |

| pred_r² (predicted r² for external test set) | 0.6188 | japer.in |

| F-Test | 34.5477 | japer.in |

Acceleration and Enhancement of Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure and properties of molecules. However, these calculations can be computationally expensive, especially for larger molecules. AI and machine learning are being used to overcome this limitation. columbia.eduibm.com

AI can be trained on the results of high-accuracy QM calculations for a set of molecules to learn the relationship between molecular structure and quantum properties. Once trained, the AI model can predict these properties for new molecules almost instantaneously, bypassing the need for time-consuming QM calculations. This approach significantly accelerates the process of screening large numbers of compounds or studying the dynamics of molecular systems. columbia.edu

Rapidly predict its optimized 3D geometry.

Estimate its electronic properties, such as orbital energies and charge distribution.

Simulate its behavior in different environments.

Mechanistic Investigations of Environmental Fate and Degradation Pathways of Einecs 299 167 2

Biodegradation Pathways and Kinetics in Aquatic and Terrestrial Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process determining the persistence of Flumetsulam in the environment. omicsonline.org This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.orgclu-in.org

Terrestrial Systems: In terrestrial environments, Flumetsulam is considered to be non-persistent to moderately persistent under aerobic conditions. publications.gc.ca The rate of aerobic biotransformation is influenced by soil properties, with faster degradation observed in soils with higher pH and lower organic carbon content. publications.gc.caepa.gov The dissipation half-life (DT50) in soil under aerobic conditions ranges from approximately two weeks to four months. regulations.gov Studies have reported DT50 values ranging from 12.4 to 150 days. publications.gc.ca One study found the average half-life in aerobic soil to be approximately two months. epa.gov

Aquatic Systems: In aquatic environments, Flumetsulam is generally persistent under aerobic conditions, with no major transformation products identified. publications.gc.ca The half-life in aerobic aquatic systems has been calculated to be as long as 1762 and 1319 days for different radiolabeled forms of the molecule. regulations.gov

Under anaerobic aquatic conditions, Flumetsulam is also persistent but transforms into a single major metabolite. clu-in.orgpublications.gc.ca The half-life for anaerobic aquatic metabolism has been reported as 183 days. epa.govepa.gov This major metabolite is also expected to be persistent. publications.gc.ca

Interactive Data Table: Degradation Half-Life of Flumetsulam

Microbial action is a primary driver of Flumetsulam degradation. researchgate.net The process involves enzymes produced by soil and water microorganisms that break down the herbicide. academicjournals.org

Under aerobic conditions in soil, Flumetsulam degrades primarily to carbon dioxide and soil-bound residues, with no major transformation products typically accumulating above 10% of the applied amount. publications.gc.caepa.gov

In anaerobic aquatic environments, Flumetsulam transforms into a major metabolite identified as reduced flumetsulam-hydrate. publications.gc.caregulations.gov This metabolite, which can constitute up to 52% of the applied radioactivity after 360 days, is formed through the reduction of the parent compound. regulations.govepa.gov This reduced form exists in a complex equilibrium mixture of several chemical structures (enamine, imine, hydrate, and ketoamine) that are difficult to separate. epa.gov Interestingly, this metabolite is unstable under aerobic conditions, with a reported half-life of about 2 days, and can transform back to the parent Flumetsulam through oxidation. regulations.govepa.gov

Characterization of Aerobic and Anaerobic Degradation Processes

Phototransformation Processes and Environmental Kinetics

Phototransformation, or the degradation of a chemical by light, is not considered a major route of dissipation for Flumetsulam. publications.gc.ca

In soil, the phototransformation half-life has been reported to be approximately 87 to 90 days. publications.gc.caepa.gov In aqueous solutions, the rate of photolysis is slow, with a reported half-life of around 150 days in sterile water exposed to light. epa.govepa.gov The photolytic degradation rate in water is influenced by pH. nih.gov

Hydrolytic Stability and Degradation Mechanisms in Aqueous Environments

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is not a significant degradation pathway for Flumetsulam under typical environmental conditions. publications.gc.ca The compound is stable to hydrolysis at pH levels of 5, 7, and 9, showing little to no degradation after 66 days. epa.govepa.gov

Persistence Assessment in Various Environmental Compartments

Persistence is a measure of the time a chemical remains in a particular environment before it is degraded by biotic or abiotic processes. N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide exhibits different persistence characteristics in soil, water, and sediment.

Soil: The compound is considered to be persistent in soil environments. epa.gov An aerobic biodegradation study reported a half-life of 341 days in soil. nih.govechemi.com Its mobility in soil is dependent on the soil type. Based on reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) values of 636 in coarse sand and 3106 in clay loam, the compound is expected to have low to slight mobility. nih.govechemi.com This indicates a tendency to adsorb to soil particles, particularly in soils with higher clay and organic matter content. epa.gov

Water: In the aquatic environment, N-(2-ethylhexyl)-5-norbornene-2,3-dicarboximide is considered stable. orst.edu Studies have shown that it did not undergo hydrolysis over a 30-day period under environmental conditions (pH 5 to 9). nih.gov Given its Koc values, if released into water, it is expected to adsorb to suspended solids and sediment. nih.gov Its low Henry's Law constant indicates that volatilization from water surfaces is not a major removal mechanism. nih.gov

| Environmental Compartment | Parameter | Value | Source |

|---|---|---|---|

| Soil | Aerobic Biodegradation Half-life | 341 days | nih.govechemi.com |

| Koc (Coarse Sand) | 636 | nih.govechemi.com | |

| Koc (Clay Loam) | 3106 | nih.govechemi.com | |

| Water | Hydrolysis (pH 5-9) | Stable after 30 days | nih.gov |

| Abiotic Degradation | Stable to light and heat | echemi.com |

Advanced Research Applications and Potential of Einecs 299 167 2

Role as a Research Chemical and Versatile Laboratory Reagent

Both 5-Oxo-L-proline and quinazolinone derivatives serve as fundamental building blocks and versatile reagents in chemical synthesis and biochemical studies.

5-Oxo-L-proline (L-Pyroglutamic Acid)

L-Pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a valuable chiral starting material in organic synthesis. Its rigid structure and multiple functional groups make it an ideal scaffold for the synthesis of complex molecules. Researchers utilize it in the preparation of nonproteinogenic amino acids, which are crucial for developing novel peptides and peptidomimetics with unique biological activities. For instance, it has been used to synthesize (3S,4R)-3,4-dimethyl-L-pyroglutamic acid and its corresponding glutamine analogue.

Furthermore, L-pyroglutamic acid is a key precursor in the synthesis of chiral N-heterocyclic carbenes (NHCs). acs.orgnih.gov These NHCs, bearing a hydroxyl group derived from the pyroglutamic acid backbone, act as bifunctional organocatalysts, mimicking enzymatic processes to achieve high enantioselectivity in various chemical transformations. acs.orgnih.gov Its isotopically labeled form, 5-Oxo-L-proline-d5, is employed in metabolic studies to trace the pathways of glutamate (B1630785) and related compounds. smolecule.com

2-methyl-3-(o-tolyl)quinazolin-4(3H)-one and Related Derivatives

The quinazolinone core, particularly the 2,3-disubstituted framework found in 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one, is a privileged structure in medicinal chemistry. researchgate.netomicsonline.org This scaffold's stability has prompted extensive research into synthesizing a vast library of derivatives by modifying substituents at various positions. omicsonline.orghilarispublisher.comacgpubs.org These derivatives are instrumental in structure-activity relationship (SAR) studies to develop new therapeutic agents. researchgate.nethilarispublisher.com The 2-methyl group, for instance, can be functionalized through carbanion reactions to introduce a variety of side chains, leading to more complex quinazolinone structures. acs.org These synthetic efforts are crucial for exploring the therapeutic potential of this class of compounds against a range of diseases. omicsonline.orgresearchgate.net

Exploration in Materials Science Research and Development

While not their primary application, the structural features of these compounds lend themselves to exploration in materials science.

5-Oxo-L-proline (L-Pyroglutamic Acid)

The physical properties of L-pyroglutamic acid, such as its polymorphism and thermal stability, are of interest in materials science. It is known to undergo reversible phase transitions at different temperatures, a property that is being investigated for the development of organic phase transition materials. researchgate.net The solubility of L-pyroglutamic acid in various organic solvents has been systematically studied, which is critical data for its processing and formulation in different applications, including as a component in advanced materials. researchgate.netacs.org Its use in cosmetics as a moisturizing agent due to its humectant properties also borders on materials science applications for skincare formulations. chemimpex.comwikipedia.org

2-methyl-3-(o-tolyl)quinazolin-4(3H)-one and Related Derivatives

The rigid, planar structure of the quinazolinone ring system, combined with the potential for introducing various functional groups, makes it an interesting candidate for the development of novel organic materials. Research into the synthesis of quinazolinone-containing polymers and dyes is an emerging area. The thermal stability of the quinazolinone core is an advantageous property for materials intended for use under demanding conditions. solubilityofthings.com While direct applications in materials science for 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one are not prominent, its derivatives are being explored for their potential in creating materials with specific electronic or optical properties.

Investigation in Chemical Biology and Biochemistry at the Molecular Level

Both components of EINECS 299-167-2 have significant roles in understanding and modulating biological systems at the molecular level.

5-Oxo-L-proline (L-Pyroglutamic Acid)

L-pyroglutamic acid is an endogenous metabolite involved in the γ-glutamyl cycle, which is crucial for the synthesis and degradation of the key antioxidant, glutathione. ontosight.aiontosight.ainih.gov This metabolic role makes it a subject of intense biochemical research. Its presence in N-terminally blocked proteins presents a challenge in protein sequencing, leading to the development of enzymes like pyroglutamate (B8496135) aminopeptidase (B13392206) to remove it. wikipedia.org

In neurobiology, L-pyroglutamic acid is studied for its potential as a neuroprotective agent and cognitive enhancer. chemimpex.comontosight.ai It is a component of several neuropeptides and is believed to modulate neurotransmitter levels. caymanchem.com Furthermore, pyroglutamic acid-containing amyloid-β peptides are investigated for their role in the pathology of Alzheimer's disease due to their high aggregation rates. caymanchem.com The pyroglutamate core is also a scaffold for developing new antibacterial agents by interacting with bacterial enzymes or disrupting cell membranes. smolecule.com

2-methyl-3-(o-tolyl)quinazolin-4(3H)-one and Related Derivatives

The quinazolinone scaffold is a cornerstone of medicinal chemistry and chemical biology due to its wide range of biological activities. 2-methyl-3-(o-tolyl)quinazolin-4(3H)-one, also known as methaqualone, is a well-known central nervous system (CNS) agent, and its mechanism of action, particularly its interaction with GABA-A receptors, is a key area of research. researchgate.nethilarispublisher.com

Derivatives of this quinazolinone have been synthesized and evaluated for a plethora of biological activities, including:

Anticonvulsant activity: Many analogues have been tested in models of epilepsy. researchgate.nethilarispublisher.com

Anticancer activity: Certain derivatives show inhibitory activity against various cancer cell lines by targeting enzymes like kinases (EGFR, VEGFR-2). omicsonline.orgresearchgate.net

Antimicrobial activity: The quinazolinone nucleus has been incorporated into novel compounds with activity against bacteria such as Staphylococcus aureus and Escherichia coli. omicsonline.orgresearchgate.net

Anti-inflammatory activity: Some derivatives have shown the ability to reduce inflammation, potentially by inhibiting prostaglandin (B15479496) synthesis. acgpubs.org

These studies are crucial for understanding the molecular targets of quinazolinones and for the rational design of new drugs.

Applications in Catalysis and Reaction Engineering Research

The unique structures of these compounds make them valuable in the field of catalysis.

5-Oxo-L-proline (L-Pyroglutamic Acid)

As a chiral molecule, L-pyroglutamic acid is a powerful tool in asymmetric catalysis. It is used as a starting material for the synthesis of bifunctional N-heterocyclic carbene (NHC) organocatalysts. acs.orgnih.gov These catalysts have demonstrated remarkable efficiency and stereoselectivity in a wide array of organic reactions, including cycloadditions and annulations. acs.orgnih.gov The bifunctional nature of these catalysts, which often involves hydrogen bonding interactions, allows for the simultaneous activation of multiple reactants, mimicking the efficiency of natural enzymes. acs.orgresearchgate.net

Investigations into the catalytic effect of L-pyroglutamic acid itself have also been conducted. For example, it has been shown to influence non-enzymatic browning reactions by catalyzing the aldose-ketose transformation of sugars, a finding relevant to food chemistry and engineering. nih.gov

2-methyl-3-(o-tolyl)quinazolin-4(3H)-one and Related Derivatives

While the primary research focus on quinazolinones is their biological activity, their structural framework is also being explored in catalysis. Atropisomeric quinazolinone phosphine (B1218219) ligands have been synthesized and used in palladium-catalyzed asymmetric allylic alkylation reactions. acs.org The rigid quinazolinone backbone helps to create a well-defined chiral environment around the metal center, leading to effective stereochemical control. Furthermore, the synthesis of quinazolinone derivatives itself often involves catalysis, for instance, using copper-based catalysts for their efficient, one-pot synthesis, which is a topic of interest in reaction engineering for developing environmentally benign processes. researchgate.netresearchgate.net

Future Research Directions, Challenges, and Opportunities for Einecs 299 167 2

Emerging Methodologies for Synthesis and Characterization

Recent research has focused on developing novel synthesis and formulation strategies for fomesafen (B1673529) to enhance its efficacy and reduce its environmental footprint. These emerging methodologies are moving beyond conventional approaches to create more targeted and efficient herbicide systems.

One promising area is the synthesis of herbicide ionic liquids (HILs) based on fomesafen. researchgate.net A study detailed the preparation of fomesafen-based HILs through an ion-exchange reaction of fomesafen sodium with various cations. researchgate.net This method resulted in high yields of HILs with tunable physicochemical properties, such as water solubility and soil adsorption, by altering the cation. researchgate.net These novel ionic liquids have demonstrated improved herbicidal activity and a reduced risk to aquatic organisms compared to conventional fomesafen formulations. researchgate.net

Another innovative approach is the development of molecularly imprinted polymers (MIPs) for the selective recognition and binding of fomesafen. MIPs are created by polymerizing functional monomers and cross-linkers in the presence of the target molecule (fomesafen), which acts as a template. This process creates cavities with a high affinity for fomesafen, which can be used for controlled release or removal from the environment.

Furthermore, the synthesis of fomesafen@SiO2-starch microspheres represents a significant advancement in controlled-release technology. This method involves encapsulating fomesafen within silica-starch microspheres, which can improve its stability and target delivery. sciepub.com A novel synthesis process for fomesafen utilizing directional nitration has also been developed, aiming to improve the yield of the nitration step in the synthesis pathway. google.comgoogle.com

For the characterization of fomesafen and its formulations, advanced analytical techniques are being employed. High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a common method for the quantification of fomesafen residues. mdpi.comqascf.com More sophisticated techniques like liquid chromatography-quadrupole-time of flight-mass spectrometry (LC-Q-TOF-MS/MS) are being used to identify and quantify fomesafen and its metabolites in complex matrices such as rice plants. nih.gov

Table 1: Emerging Synthesis and Characterization Methodologies for Fomesafen

| Methodology | Description | Key Findings/Advantages |

| Herbicide Ionic Liquids (HILs) Synthesis | Ion-exchange reaction of fomesafen sodium with different cations. researchgate.net | High yield, tunable physicochemical properties, improved herbicidal activity, and reduced aquatic toxicity. researchgate.net |

| Molecularly Imprinted Polymers (MIPs) | Polymerization around a fomesafen template to create specific binding sites. | High selectivity for fomesafen, potential for controlled release and environmental remediation. |

| Fomesafen@SiO2-Starch Microspheres | Encapsulation of fomesafen within silica-starch microspheres. sciepub.com | Enhanced stability and potential for controlled release. sciepub.com |

| Directional Nitration | A novel synthesis process to improve the efficiency of the nitration step. google.comgoogle.com | Potential for increased yield and more efficient large-scale production. google.comgoogle.com |

| Advanced Characterization Techniques | Use of HPLC-DAD and LC-Q-TOF-MS/MS for analysis. mdpi.comqascf.comnih.gov | High sensitivity and selectivity for quantifying fomesafen and identifying its transformation products in various environmental and biological samples. qascf.comnih.gov |

Advancements in Computational Predictions and Data Science Integration

The integration of computational modeling and data science is revolutionizing pesticide research by providing powerful tools for prediction and hypothesis testing. philarchive.org While the application of these methods to fomesafen is still emerging, initial studies have demonstrated their significant potential.

A key area where computational tools are making an impact is in understanding the mechanisms of herbicide resistance. For instance, homology modeling and computational docking have been used to investigate the structural basis of fomesafen resistance in the weed species Amaranthus palmeri. frontiersin.org These models predicted how a specific mutation (G399A) in the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, the target of fomesafen, alters the herbicide's binding pocket, thereby conferring resistance. frontiersin.org Such insights are invaluable for designing new herbicides that can overcome existing resistance mechanisms.

The broader trends in data science, including the increasing use of artificial intelligence (AI) and machine learning (ML) , offer significant opportunities for fomesafen research. nih.govacs.org These technologies can be leveraged to:

Predict the environmental fate and toxicity of fomesafen and its transformation products, helping to fill existing data gaps without the need for extensive and costly experimental studies. epa.gov

Develop predictive models for weed resistance , identifying at-risk regions and informing resistance management strategies.

Optimize fomesafen application rates by integrating data on weather, soil type, weed pressure, and crop growth stage, leading to more effective and sustainable weed control.

The development of Quantitative Structure-Activity Relationship ((Q)SAR) models is another important frontier. epa.gov These models correlate the chemical structure of compounds with their biological activity or environmental properties. For fomesafen, (Q)SAR models could be developed to predict the toxicity of its various transformation products, aiding in a more comprehensive risk assessment.

The future of fomesafen research will likely see a greater integration of these computational and data science approaches. This will enable a more predictive and systems-level understanding of its behavior and impacts, facilitating the development of more sustainable and effective weed management strategies.

Addressing Remaining Data Gaps in Environmental Behavior and Transformation

A thorough understanding of the environmental fate and transformation of fomesafen is crucial for assessing its ecological risks. While a considerable amount of data exists, several gaps remain that require further investigation.

Fomesafen is known to be persistent and mobile in both terrestrial and aquatic environments, with runoff and leaching being significant dissipation pathways. epa.govregulations.gov Its half-life in soil can vary significantly depending on soil type and environmental conditions, ranging from 28 to 66 days in some studies, with residues detectable up to 350 days after application. cambridge.org The persistence of fomesafen raises concerns about potential carryover injury to subsequent sensitive crops. researchgate.net

One of the key data gaps is a comprehensive understanding of fomesafen's transformation products and their potential toxicity. rsc.org While the parent compound is often the focus of regulatory assessments, transformation products can also be present in the environment and may have their own toxicological profiles. acs.org A study on the metabolism of fomesafen in rice identified several Phase I and Phase II metabolites, highlighting the complexity of its degradation pathways in plants. nih.gov

Table 2: Identified Transformation Products of Fomesafen in Rice

| Transformation Product | Metabolic Reaction |

| Nitroreduction-fomesafen | Reduction of the nitro group |

| 8-OH-dechlorination-fomesafen | Hydroxylation and dechlorination |

| 1-OH-denitro-fomesafen | Hydroxylation and removal of the nitro group |

| N-acetylation conjugates | Acetylation of the primary amine in nitroreduction-fomesafen |

| O-acetylation conjugates | Acetylation of the hydroxyl group in hydroxylated metabolites |

| Source: Adapted from research on fomesafen metabolism in rice. nih.gov |

Future research should focus on:

Comprehensive profiling of transformation products in different environmental compartments (soil, water, sediment) and under various conditions.

Assessing the toxicity and ecological risk of these transformation products to non-target organisms.

Investigating the role of microbial communities in the degradation of fomesafen and its metabolites, as biological degradation is considered a minor dissipation pathway under aerobic conditions. cambridge.org

Filling specific data gaps identified by regulatory agencies , such as the need for a root and tuber metabolism study to support tolerances in crops like potatoes. epa.gov

Addressing these data gaps will provide a more complete picture of the environmental behavior of fomesafen and enable more accurate and robust risk assessments.

Identification of New Research Frontiers and Interdisciplinary Collaborations

The complex challenges associated with fomesafen, such as weed resistance and environmental impact, necessitate a shift towards more integrated and interdisciplinary research approaches. nih.gov Future research frontiers will likely emerge at the intersection of different scientific disciplines.

One of the most pressing research frontiers is the development of sustainable weed management strategies that reduce the reliance on single-herbicide approaches. This requires collaboration between weed scientists, agronomists, ecologists, and social scientists to develop and promote integrated weed management (IWM) systems. researcher.life Such systems would combine chemical control with cultural practices, biological control, and other non-chemical methods.

The rise of herbicide resistance in weeds like Amaranthus retroflexus to fomesafen is a major concern. frontiersin.orgnih.govmdpi.com Tackling this issue requires a multi-pronged approach involving:

Molecular biologists to elucidate the genetic and biochemical mechanisms of resistance. frontiersin.org

Ecologists to model the evolution and spread of resistance in weed populations.

Agricultural extension specialists to work with farmers on implementing resistance management strategies.

Interdisciplinary collaborations are also crucial for addressing the environmental concerns associated with fomesafen. This could involve:

Environmental chemists and toxicologists working together to assess the fate and effects of fomesafen and its transformation products.

Soil scientists and microbiologists investigating the long-term impacts of fomesafen on soil health and microbial communities. cropj.comresearchgate.net

Data scientists and environmental modelers developing predictive tools to assess and mitigate environmental risks.

Furthermore, there is a need for greater collaboration between academic researchers, industry, and regulatory agencies to ensure that research findings are translated into practical solutions and sound policy. nih.gov Fostering these interdisciplinary and cross-sectoral collaborations will be key to unlocking new research frontiers and ensuring the long-term sustainability of fomesafen as a weed management tool.

Q & A

Q. How should I address ethical considerations in toxicological studies of this compound?

- Methodology :

- Follow institutional review board (IRB) protocols for animal/human cell studies.

- Disclose funding sources and potential conflicts of interest.

- Cite guidelines from Analytical Chemistry for ethical data presentation .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.